3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione
Description
3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core substituted with a 2,4-dichlorophenyl group at position 3 and a methyl group at position 1. These analogs exhibit diverse applications, including use as pharmaceuticals, pesticides, and research tools, highlighting the pharmacological and agrochemical relevance of this chemical scaffold .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-13-5-9(15)14(10(13)16)8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHHKTOGWTWTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione typically involves the reaction of 2,4-dichlorophenyl isocyanate with methylurea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step process that includes the initial formation of the dichlorophenyl isocyanate, followed by its reaction with methylurea. The process requires careful control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as hydroxide ions (OH⁻) or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of different substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione has found applications in several scientific fields:
Chemistry: The compound is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: The compound is utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism by which 3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Variations
The dichlorophenyl-imidazolidinedione derivatives differ in:
- Chlorine substitution patterns (2,4- vs. 3,5- vs. 3,4-dichlorophenyl).
- Core heterocycle (imidazolidinedione vs. oxazolidinedione vs. thiazolidinedione).
- Additional substituents (methyl, benzyl, piperazine chains, carboxamide groups).
These variations critically influence physicochemical properties and biological activities.
Key Analogs and Their Properties
Table 1: Comparative Analysis of Dichlorophenyl-Containing Compounds
Structural-Activity Relationships (SAR)
- Chlorine Position : 3,5-Dichlorophenyl derivatives (e.g., Iprodione) are common in fungicides, while 2,4-dichlorophenyl groups (e.g., Acetochlor) favor herbicidal activity .
- Core Heterocycle : Imidazolidinediones are versatile for pharmaceutical design (e.g., BIRT 377), whereas oxazolidinediones (Vinclozolin) enhance agrochemical stability .
- Substituent Effects : Methyl groups improve metabolic stability, while piperazine chains enable receptor targeting (e.g., α1-adrenergic antagonism) .
Biological Activity
3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties as reported in various studies.
Chemical Structure and Properties
The compound is classified as an imidazolidine-2,4-dione derivative. Its chemical formula is , and it features a dichlorophenyl group which is significant for its biological activity. The presence of chlorine atoms in the phenyl ring often enhances the lipophilicity and biological interactions of the compound.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. A study evaluated several derivatives against gram-positive bacteria and mycobacterial strains. The findings revealed that compounds similar to this compound demonstrated effective activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Table 1: Antibacterial Efficacy of Related Compounds
| Compound Name | Activity Against S. aureus | Activity Against MRSA | Reference |
|---|---|---|---|
| Compound A | Submicromolar | Yes | |
| Compound B | Micromolar | No | |
| This compound | Yes | Yes |
Anticancer Activity
In addition to its antibacterial properties, this compound has also been studied for its anticancer potential. In vitro studies have shown that derivatives of imidazolidine-2,4-dione can inhibit the proliferation of various cancer cell lines. For instance, a series of related compounds were tested for their cytotoxic effects on cancer cells and primary mammalian cell lines. Some derivatives displayed significant cytotoxicity with IC50 values in the nanomolar range .
Case Study: Cytotoxicity Assessment
In a recent study, several imidazolidine derivatives were synthesized and their effects on cancer cell lines were evaluated. The results indicated that certain modifications to the imidazolidine structure enhanced cytotoxicity against breast cancer cells while maintaining low toxicity to normal cells .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by disrupting bacterial cell wall synthesis and inducing apoptosis in cancer cells through mitochondrial pathways .
ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound is crucial for its development as a therapeutic agent. Studies have shown favorable ADMET properties for certain derivatives of imidazolidine-2,4-dione, indicating good bioavailability and low toxicity profiles .
Table 2: ADMET Properties of Selected Derivatives
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione, and how do reaction parameters influence yield and purity?
- Methodology : Synthesis of imidazolidine-2,4-dione derivatives typically involves condensation reactions between substituted phenyl precursors and methylimidazolidine intermediates. For example, hydantoin derivatives (structurally similar) are synthesized via nucleophilic substitution or cyclization under controlled conditions. Key parameters include temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst use (e.g., β-cyclodextrin for stereoselectivity) . Purification often involves column chromatography or recrystallization to achieve >95% purity.
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions and stereochemistry. For example, splitting patterns in NMR (e.g., doublets for dichlorophenyl protons) and carbonyl carbon signals near 170 ppm in NMR are diagnostic .
- UPLC-MS : Use reverse-phase chromatography (C18 column) with a mobile phase (e.g., acetonitrile/water + 0.1% formic acid) to determine purity. A molecular ion peak ([M+H]) matching the theoretical mass (e.g., m/z 289.1 for CHClNO) confirms identity .
- Analytical Standards : Compare retention times and spectral data against certified reference materials for chlorophenyl derivatives .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?
- Methodology :
- Crystallization : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) may yield single crystals. Challenges include polymorphism and twinning due to bulky dichlorophenyl groups.
- Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (100 K) to reduce thermal motion artifacts.
- Refinement : Employ SHELX software (e.g., SHELXL for small-molecule refinement) to resolve disordered regions. Constraints (e.g., isotropic displacement parameters for chlorine atoms) improve model accuracy .
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodology :
- Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS data. For example, overlapping NMR signals (e.g., methylimidazolidine protons) can be deconvoluted using 2D techniques (COSY, HSQC) .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) to assign ambiguous peaks .
- Dynamic NMR Studies : Investigate temperature-dependent spectral changes to identify conformational equilibria or rotamers .
Q. What mechanistic insights can be gained from studying the reactivity of the dichlorophenyl moiety under catalytic conditions?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to determine rate constants for substituent transformations (e.g., dechlorination or electrophilic substitution).
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenolysis) or biocatalysts (e.g., cytochrome P450 enzymes) to assess regioselectivity. β-Cyclodextrin-mediated reactions can enhance stereochemical control in reduction or oxidation steps .
- Isotopic Labeling : Use -labeled dichlorophenyl groups in tracer studies to track metabolic or degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
